5-Bromopyridine-3-sulfonyl chloride
Overview
Description
5-Bromopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H3BrClNO2S and a molecular weight of 256.5 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 3-position. This compound is known for its reactivity and is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopyridine-3-sulfonyl chloride can be synthesized from 5-bromo-pyridine-3-sulfonic acid. The process involves the reaction of 5-bromo-pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride. The mixture is heated to reflux for several hours to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced equipment and controlled environments to manage the exothermic nature of the reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed:
Sulfonamides: When reacted with amines, this compound forms sulfonamide derivatives.
Sulfonate Esters: Reaction with alcohols yields sulfonate esters.
Scientific Research Applications
5-Bromopyridine-3-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the nucleophile .
Comparison with Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridine-3-acetonitrile
- 5-Bromopyridine-2-thiol
Comparison: 5-Bromopyridine-3-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the pyridine ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, 5-Bromopyridine-3-carboxylic acid primarily undergoes reactions typical of carboxylic acids, while this compound is more reactive towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group .
Properties
IUPAC Name |
5-bromopyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILRJQPDYPXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605335 | |
Record name | 5-Bromopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65001-21-0 | |
Record name | 5-Bromopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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